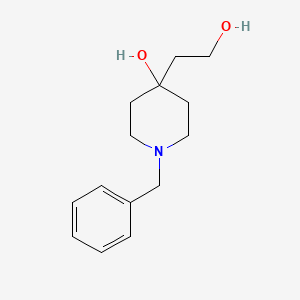

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

Description

Contextual Significance within Piperidine (B6355638) Chemistry

Piperidine-containing compounds are integral to the synthesis of numerous pharmaceuticals. biomedpharmajournal.orgresearchgate.net The piperidine ring's conformational flexibility and its ability to engage in various chemical transformations make it a privileged structure in drug design. The introduction of substituents onto the piperidine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The benzyl (B1604629) group at the nitrogen atom of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol often serves as a protecting group, which can be removed at a later synthetic stage. This strategic protection is crucial in multi-step syntheses of complex target molecules. nih.gov

Role as a Versatile Synthetic Intermediate and Building Block

The true value of this compound lies in its potential as a versatile synthetic intermediate. Its structure incorporates two hydroxyl groups, offering multiple points for chemical modification. The tertiary alcohol at the 4-position and the primary alcohol on the ethyl side chain can be selectively reacted, allowing for the stepwise construction of more elaborate molecular architectures.

The likely precursor for the synthesis of this compound is 1-benzyl-4-piperidone. chemicalbook.com This starting material can be synthesized through various methods, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309) or the reaction of 4-piperidone (B1582916) monohydrate hydrochloride with benzyl bromide. chemicalbook.com

A plausible, though not explicitly documented, synthetic route to this compound from 1-benzyl-4-piperidone could involve a Reformatsky-type reaction with an appropriate haloester, followed by reduction. For instance, a reaction with ethyl 2-bromoacetate would yield a β-hydroxy ester, which could then be reduced to the diol. Alternatively, a Grignard reaction with a protected two-carbon synthon, followed by deprotection, could also afford the target molecule.

Overview of Current Academic Research Trajectories for the Compound and its Analogs

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the research trends for its analogs provide valuable insights into its potential applications. The primary area of investigation for functionally similar piperidine derivatives is medicinal chemistry, with a strong emphasis on the development of new therapeutic agents.

Research into 4-hydroxypiperidine (B117109) derivatives has led to the discovery of compounds with significant analgesic activity. researchgate.net Furthermore, analogs of 1-benzyl-4-hydroxypiperidine (B29503) are being explored for their potential as multi-target drugs for conditions like Alzheimer's disease. researchgate.net The modification of the substituent at the 4-position of the piperidine ring is a common strategy to modulate the pharmacological profile of these compounds. For example, the introduction of a 4'-chlorophenyl group at the 4-position has yielded derivatives with both analgesic and hypotensive effects. nih.gov

The development of novel synthetic methodologies for creating diverse libraries of substituted piperidines remains an active area of research. These efforts are crucial for expanding the chemical space available for drug discovery and for identifying new lead compounds with improved efficacy and safety profiles.

Properties

IUPAC Name |

1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c16-11-8-14(17)6-9-15(10-7-14)12-13-4-2-1-3-5-13/h1-5,16-17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAOMPMSVGOVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CCO)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4 2 Hydroxyethyl Piperidin 4 Ol

Established Synthetic Pathways to 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

The synthesis of this compound can be approached through various strategies, primarily focusing on the construction of the piperidine (B6355638) ring and the subsequent introduction and functionalization of the hydroxyethyl (B10761427) group.

Strategies Involving Piperidine Ring Construction

The core piperidine structure is often synthesized first, followed by the addition of the necessary substituents. A common precursor for this is N-benzyl-4-piperidone. guidechem.com This intermediate is valuable in the synthesis of a variety of piperidine-based drugs. guidechem.com The synthesis of N-benzyl-4-piperidone itself can be achieved through methods like the Dieckmann condensation of precursors such as benzylamine (B48309) and methyl acrylate (B77674) under microwave irradiation. guidechem.com

Another approach involves the hydrogenation of corresponding pyridine (B92270) derivatives. nih.gov This method is a popular and effective route to substituted piperidines. nih.gov Catalytic hydrogenation of 2-pyridineethanol, for instance, yields 2-(2-hydroxyethyl)piperidine. google.com Various catalysts and reaction conditions can be employed to achieve high yields and selectivity. nih.govgoogle.com

Multicomponent reactions also offer an efficient pathway to highly substituted piperidines. researchgate.net These reactions allow for the formation of multiple C-C and C-N bonds in a single step from simple and readily available starting materials. researchgate.net

Introduction and Functionalization of the Hydroxyethyl Moiety

Once the piperidine ring is formed, the 2-hydroxyethyl group can be introduced. For example, starting from 1-benzylpiperidin-4-one, a Strecker-type condensation with aniline (B41778) and HCN can yield an anilino-nitrile intermediate. researchgate.net Subsequent hydrolysis and esterification can lead to the desired functionalized piperidine. researchgate.net

Alternatively, direct homologation of ketones can be employed to introduce the ethyl group, which can then be hydroxylated. nih.gov Conjugate addition reactions, such as the addition of phenylboronic acid to dihydropyridin-4(1H)-ones, can also be utilized to introduce substituents that can be further modified to the hydroxyethyl group. nih.gov

Stereoselective and Diastereoselective Synthetic Approaches

The synthesis of densely substituted piperidines with precise stereocontrol is a significant area of research. nih.gov Diastereoselective methods, such as the epoxidation of tetrahydropyridines followed by regioselective ring-opening, can produce highly functionalized piperidinols. nih.gov The choice of epoxidation reagent and reaction conditions can dictate the stereochemical outcome. nih.gov

Boronyl radical-catalyzed (4+2) cycloaddition reactions have also been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov This method allows for the creation of piperidines with dense substituents at the 3,4,5-positions. nih.gov Furthermore, stereodivergent synthesis using pseudo-C2 symmetric starting materials, such as N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, can lead to various aldol (B89426) products with controlled stereochemistry. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity of the target compound. For instance, in the hydrogenation of 2-pyridineethanol, the presence of another amine can significantly reduce the formation of by-products. google.com The choice of solvent, temperature, and pressure are also critical parameters that need to be fine-tuned.

In multicomponent reactions, the selection of the catalyst and the stoichiometry of the reactants can greatly influence the efficiency and stereoselectivity of the reaction. researchgate.net Similarly, in the catalytic N-debenzylation of intermediates, various conditions have been examined to achieve near-quantitative yields. researchgate.net

Below is a table summarizing various synthetic strategies for substituted piperidines:

| Synthetic Strategy | Key Intermediates/Starting Materials | Key Reactions | Advantages |

| Piperidine Ring Construction | Benzylamine, Methyl Acrylate | Michael Addition, Dieckmann Condensation | Access to N-benzyl-4-piperidone intermediate |

| Hydrogenation | 2-Pyridineethanol | Catalytic Hydrogenation | Effective for creating the saturated ring |

| Multicomponent Reactions | Aldehydes, Michael Acceptors, Pyridinium Ylide | Domino Process | High efficiency, formation of multiple bonds in one step |

| Stereoselective Synthesis | Tetrahydropyridines | Diastereoselective Epoxidation, Regioselective Ring-Opening | High stereocontrol |

| Radical Cycloaddition | 3-Aroyl Azetidines, Alkenes | Boronyl Radical-Catalyzed (4+2) Cycloaddition | Access to polysubstituted piperidines |

Functional Group Interconversions and Derivatization Reactions of this compound

The two hydroxyl groups in this compound offer sites for further chemical modifications and derivatizations.

Transformations of the Hydroxyl Groups

The hydroxyl groups can undergo a variety of transformations to introduce new functionalities. figshare.com These transformations are essential for creating a diverse range of derivatives with potentially different biological activities.

Common derivatization strategies for hydroxyl groups include acylation and alkylation. figshare.com These reactions can be used to introduce ester or ether linkages, respectively. For instance, derivatization with reagents like dansyl chloride or various isocyanates can be employed to enhance analytical detection or to modify the compound's properties. nih.gov

The choice of derivatization reagent and reaction conditions can be tailored to achieve chemoselectivity, particularly when multiple hydroxyl groups are present. nih.gov For example, specific reagents might favor the derivatization of primary alcohols over secondary or tertiary alcohols, or phenolic hydroxyls over aliphatic ones. nih.gov

The following table outlines some common derivatization reactions for hydroxyl groups:

| Reaction Type | Reagent | Functional Group Formed | Purpose/Application |

| Acylation | Acetic Anhydride | Acetate Ester | Protection of hydroxyl group, modification of properties |

| Alkylation | Alkyl Halide | Ether | Introduction of alkyl chains |

| Sulfonylation | Dansyl Chloride | Sulfonate Ester | Enhanced fluorescence for detection |

| Carbamoylation | Isocyanate | Carbamate | Modification of biological activity |

Chemical Modifications at the Piperidine Nitrogen (e.g., N-debenzylation, N-alkylation)

The N-benzyl group on the piperidine ring serves as a common protecting group in multi-step syntheses and as a key structural motif in various biologically active molecules. nih.gov Its removal (N-debenzylation) or the modification of the nitrogen atom through further alkylation represents a critical set of transformations for this class of compounds.

N-debenzylation

The cleavage of the N-benzyl C-N bond is a frequently employed synthetic step to yield the corresponding secondary amine, 4-(2-hydroxyethyl)piperidin-4-ol (B8726494). This transformation is most commonly achieved through catalytic hydrogenation.

A widely utilized method is hydrogenolysis using a palladium catalyst. In a procedure analogous to the debenzylation of similar structures like 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, the compound can be subjected to hydrogen gas in the presence of a palladium on activated charcoal (Pd/C) catalyst. chemicalbook.com Such reactions are typically performed in a solvent like water or an alcohol (e.g., ethanol) at ambient temperature and pressure, though conditions can be optimized for specific substrates. chemicalbook.comsigmaaldrich.com

The choice of catalyst and conditions can be critical, especially when other reducible functional groups are present in the molecule. Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is often more effective and less prone to causing side reactions compared to Pd/C, particularly for more complex substrates. nih.gov The reaction can be accelerated by increasing temperature and hydrogen pressure. nih.gov Furthermore, the addition of an acid, such as acetic acid, can facilitate the hydrogenolysis of benzylamines by protonating nitrogen-containing rings, which polarizes the benzylic C-N bond and makes it more susceptible to cleavage. nih.gov

Alternatively, non-hydrogenolysis methods have been developed. One such method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO), with oxygen bubbled through the reaction mixture. researchgate.net This base-promoted process offers a complementary approach to traditional catalytic hydrogenation. researchgate.net

| Catalyst System | Reagents & Conditions | Substrate Type | Reference |

|---|---|---|---|

| Pd/C | H₂ (0.1 MPa), Water, 25°C, 24h | 1-benzyl-4-(4-chlorophenyl)-4-piperidinol | chemicalbook.com |

| 20% Pd(OH)₂/C | H₂ (1 atm), EtOH, HOAc, 60°C, 14h | N-Boc, N-Benzyl protected aminopyridinyl-pyrrolidine | nih.gov |

| Pd(0) EnCat™ 30NP | H₂ (balloon), EtOH, RT, overnight | Benzyl (B1604629) amines | sigmaaldrich.com |

| KOtBu/DMSO | O₂ (bubbled), RT, 10 min | 1-Benzyl-benzimidazole | researchgate.net |

N-alkylation

Following the successful N-debenzylation of this compound, the resulting secondary amine, 4-(2-hydroxyethyl)piperidin-4-ol, becomes a versatile intermediate for further functionalization at the nitrogen atom. N-alkylation can be performed using standard methods, such as reacting the secondary amine with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide byproduct. While this is a standard transformation for secondary amines, specific literature detailing the N-alkylation of 4-(2-hydroxyethyl)piperidin-4-ol was not identified in the conducted research.

Reactions Involving the Ethyl Side Chain

The this compound molecule contains two hydroxyl groups: a primary alcohol at the terminus of the ethyl side chain and a tertiary alcohol on the piperidine ring at the 4-position. Based on general chemical principles, the primary alcohol is expected to be more reactive towards oxidation, esterification, and etherification reactions compared to the sterically hindered and less reactive tertiary alcohol. However, a detailed search of scientific literature and chemical databases did not yield specific documented examples of chemical transformations involving the ethyl side chain of this particular compound.

Mechanistic Investigations of Key Synthetic and Transformation Reactions

Understanding the underlying mechanisms of these reactions is fundamental to optimizing conditions and predicting outcomes for the synthesis of new derivatives.

Elucidation of Reaction Pathways and Transition States

The mechanism of N-debenzylation via catalytic hydrogenation is a form of hydrogenolysis. The reaction is believed to occur on the surface of the palladium catalyst. The process involves the adsorptive activation of both hydrogen and the C-N bond of the benzylamine onto the catalyst surface. This is followed by the sequential cleavage of the C-N bond and formation of new C-H and N-H bonds, ultimately releasing toluene (B28343) and the debenzylated piperidine. For substrates containing other basic groups, protonation of the molecule under acidic conditions can polarize the C-N bond, facilitating its interaction with the catalyst surface and subsequent cleavage. nih.gov

For the base-promoted debenzylation using KOtBu/DMSO and oxygen, a different pathway has been proposed. researchgate.net This mechanism is thought to involve the formation of a benzylic anion by the strong base. This anion then reacts with molecular oxygen, leading to a peroxide intermediate that ultimately decomposes to yield the debenzylated amine and benzaldehyde. researchgate.net

Catalyst Systems and their Influence on Reaction Outcomes

The choice of catalyst system is paramount in controlling the efficiency and selectivity of the N-debenzylation reaction.

Catalyst Type and Support: Palladium-based catalysts are highly effective for hydrogenolysis. google.com The support material, most commonly activated carbon, plays a crucial role. The physical properties of the carbon, such as surface area and porosity, can significantly impact catalyst activity and longevity. google.com Palladium catalysts on other supports like SiO₂, TiO₂, and Al₂O₃ have also been studied, though Pd/C often shows superior turnover frequency for debenzylation reactions. researchgate.net Pearlman's catalyst (Pd(OH)₂/C) is often preferred for its high activity and selectivity, especially in preventing undesired side reactions like aromatic ring saturation. nih.gov

Influence of Additives: The chemical environment, particularly pH, can dramatically alter the course of the reaction, especially in molecules with multiple reducible groups. For substrates containing both a benzyl group and an aromatic halogen, the selectivity between debenzylation and dehalogenation is highly pH-dependent. researchgate.net Acidic conditions are shown to preferentially promote debenzylation, while basic conditions favor dehalogenation. researchgate.net This control is critical in complex molecule synthesis, where selective deprotection is required. The inflection point in selectivity can often be correlated with the pKa of the amine being protonated. researchgate.net

| Condition | Effect | Example Reaction | Reference |

|---|---|---|---|

| Acidic pH (e.g., with HOAc) | Promotes N-debenzylation over dehalogenation | Reduction of 4-chloro-N,N-dibenzylaniline | researchgate.net |

| Basic pH | Promotes dehalogenation over N-debenzylation | Reduction of 4-chloro-N,N-dibenzylaniline | researchgate.net |

| Catalyst Support | Affects turnover frequency (Pd/C > Pd/Al₂O₃) | Reduction of 4-chloro-N,N-dibenzylaniline | researchgate.net |

| Catalyst Type | Pd(OH)₂/C can offer higher activity/selectivity | General debenzylation | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

Solid-State Structural Elucidation via X-ray Crystallography

Detailed information regarding the solid-state structure of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol from X-ray crystallography is not extensively available in publicly accessible research literature. Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystal lattice, offering insights into bond lengths, bond angles, and torsional angles.

For chiral molecules, X-ray crystallography can determine the absolute configuration. Since this compound is achiral, this analysis is not applicable. However, crystallographic studies would confirm the relative stereochemistry of the substituents on the piperidine (B6355638) ring, which adopts a chair conformation as its most stable form. The orientation of the benzyl (B1604629) group and the hydroxyethyl (B10761427) and hydroxyl substituents (axial vs. equatorial) would be definitively established.

The presence of two hydroxyl groups and a tertiary amine makes this compound a prime candidate for forming extensive hydrogen bonding networks in the solid state. These interactions, where the hydroxyl groups act as both donors and acceptors, would be the dominant force governing the crystal packing. Furthermore, the benzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules, contributing to the stability of the crystal lattice. A detailed crystallographic study would map these hydrogen bonds and other van der Waals forces, providing a complete picture of the supramolecular assembly.

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, NMR provides key information on its conformational preferences.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the foundational data for structural assignment.

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl CH₂, the piperidine ring protons, and the methylene protons of the hydroxyethyl side chain. The piperidine ring protons often appear as complex multiplets due to spin-spin coupling and their diastereotopic nature in the chair conformation.

¹³C NMR: The spectrum would display unique resonances for each carbon atom, including the quaternary carbon C4, the carbons of the piperidine and benzyl rings, and the carbons of the hydroxyethyl group.

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment. COSY reveals ¹H-¹H coupling networks, connecting adjacent protons, while HSQC correlates directly bonded ¹H-¹³C pairs. These experiments would allow for the complete assignment of all proton and carbon signals, which is a prerequisite for detailed conformational analysis. The conformation of the piperidine ring can be inferred from the coupling constants (J-values) between its protons.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Atom | Chemical Shift (ppm) |

|---|---|

| C4 (quaternary) | ~70-75 |

| CH₂ (hydroxyethyl) | ~60-65 |

| CH₂ (benzyl) | ~60-65 |

| Piperidine CH₂ | ~45-55 |

| Aromatic CH | ~125-130 |

Note: These are approximate predicted values and can vary based on solvent and experimental conditions.

The choice of solvent can significantly influence the NMR spectrum and the conformational equilibrium of the molecule. In polar, protic solvents like D₂O or CD₃OD, hydrogen bonding between the solvent and the molecule's hydroxyl groups can alter the chemical shifts of nearby protons and carbons. These solvent interactions can also stabilize certain conformations over others, potentially shifting the equilibrium of the piperidine ring or affecting the rotational freedom of the side chains. Comparing spectra recorded in different solvents (e.g., aprotic CDCl₃ vs. protic CD₃OD) can provide valuable insights into these intermolecular interactions and their effect on the molecule's preferred shape in solution.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

O-H Stretching: A prominent, broad band in the FT-IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the hydrogen-bonded hydroxyl (O-H) groups. The breadth of this peak indicates a variety of hydrogen-bonding environments.

C-H Stretching: Sharp peaks in the 2800-3100 cm⁻¹ region would correspond to C-H stretching vibrations of the aliphatic (piperidine, ethyl, benzyl CH₂) and aromatic groups.

C=C Stretching: Vibrations associated with the aromatic ring of the benzyl group would appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band in the 1000-1200 cm⁻¹ region would be attributable to the C-O stretching of the primary and tertiary alcohol groups.

FT-Raman spectroscopy would provide complementary information. While O-H stretching is typically weak in Raman, the aromatic ring vibrations and the skeletal vibrations of the piperidine ring would produce strong signals, aiding in a comprehensive vibrational analysis.

Table 2: Key FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 (Broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

Correlation of Vibrational Modes with Specific Structural Features

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a primary tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. surfacesciencewestern.commdpi.com The spectrum of this compound can be interpreted by assigning specific vibrational bands to its constituent parts: the piperidine ring, the benzyl group, and the hydroxyethyl and hydroxyl substituents. These assignments are typically supported by Density Functional Theory (DFT) calculations, which predict vibrational wavenumbers for a given molecular structure. researchgate.netnih.govdergipark.org.tr

The key structural features and their expected vibrational signatures are:

Piperidine Ring: The saturated heterocyclic ring exhibits characteristic C-H stretching vibrations, typically in the 2800-3000 cm⁻¹ region. theaic.org Additionally, CH₂ scissoring and wagging vibrations are expected around 1455 cm⁻¹ and 1350 cm⁻¹, respectively. theaic.org The C-N stretching vibrations of the tertiary amine within the ring are also identifiable.

Benzyl Group: The aromatic ring of the benzyl group gives rise to distinct C-H stretching modes above 3000 cm⁻¹. mdpi.com The aromatic C-C stretching vibrations are typically observed as a series of bands in the 1400-1620 cm⁻¹ range. mdpi.comtheaic.org

Hydroxyl and Hydroxyethyl Groups: The O-H stretching vibration of the two hydroxyl groups is expected to produce a broad band in the 3200-3600 cm⁻¹ region, with its exact position and shape being sensitive to intra- and intermolecular hydrogen bonding. mdpi.com The C-O stretching modes for the tertiary alcohol and the primary alcohol of the hydroxyethyl group would appear in the 1000-1250 cm⁻¹ region.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Benzyl Group | Aromatic C-H Stretch | 3000 - 3100 | mdpi.com |

| Benzyl Group | Aromatic C=C Stretch | 1400 - 1620 | mdpi.comtheaic.org |

| Piperidine Ring | C-H Stretch | 2800 - 3000 | theaic.org |

| Piperidine Ring | CH₂ Scissoring | ~1455 | theaic.org |

| Hydroxyl Groups | O-H Stretch | 3200 - 3600 (Broad) | mdpi.com |

| Hydroxyl Groups | C-O Stretch | 1000 - 1250 | theaic.org |

Applications in Studying Molecular Dynamics within the Compound

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape and dynamic behavior, which are often difficult to capture with static experimental methods alone. researchgate.netajchem-a.com

Key dynamic aspects that can be investigated include:

Conformational Isomerism of the Piperidine Ring: The piperidine ring is not planar and typically exists in a dynamic equilibrium between different conformations, most commonly the lower-energy "chair" form and higher-energy "twist-boat" forms. ias.ac.innih.gov MD simulations can predict the relative populations and energy barriers between these conformers.

Orientation of Substituents: The benzyl group on the nitrogen and the substituents at the C4 position can adopt different spatial orientations. The conformational dynamics of these groups, including the preference for axial versus equatorial positions on the chair conformer, can be explored. nih.govacs.org

Intramolecular Interactions: The flexibility of the hydroxyethyl side chain allows for potential intramolecular hydrogen bonding with the tertiary hydroxyl group or the nitrogen atom. MD simulations can reveal the probability and lifetime of such interactions, which in turn influence the molecule's preferred shape and reactivity.

This computational data helps interpret experimental spectroscopic results, as the observed spectrum is often an average of multiple co-existing conformations. rsc.org

Chiroptical Spectroscopy for Enantiomeric Purity and Chiral Recognition

The C4 carbon atom of the piperidine ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers (R and S).

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. hindsinstruments.comnih.gov It has become a reliable alternative to X-ray crystallography for the unambiguous determination of the absolute configuration of chiral molecules in solution. acs.orgamericanlaboratory.com

The process for determining the absolute configuration using VCD involves a synergy between experiment and theory: schrodinger.com

The experimental VCD spectrum of a single, purified enantiomer is recorded.

Quantum mechanical calculations, typically using DFT, are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer). americanlaboratory.com

The experimental spectrum is compared to the calculated spectrum. If the patterns of positive and negative bands match, the absolute configuration of the sample is that used in the calculation (R). If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (S) configuration. americanlaboratory.comschrodinger.com

VCD is highly sensitive to the three-dimensional arrangement of atoms, making it an ideal tool for distinguishing between enantiomers. hindsinstruments.com This sensitivity also allows VCD to be used for determining enantiomeric purity. hindsinstruments.com Furthermore, the unique chiroptical signature of each enantiomer is fundamental to understanding chiral recognition—the process by which one chiral molecule interacts differently with another chiral entity, a cornerstone of pharmacology and asymmetric synthesis. nih.govrsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For piperidine (B6355638) derivatives, calculations are frequently performed using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost. tandfonline.com

The geometry optimization process for 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol would yield precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the benzyl (B1604629), hydroxyl, and hydroxyethyl (B10761427) groups on the piperidine ring's conformation, which typically adopts a chair-like structure.

Energetic profiles, including the total energy of the molecule, can also be calculated. These profiles are essential for determining the relative stability of different conformers and for studying the energy changes that occur during chemical reactions.

Table 1: Illustrative Optimized Geometric Parameters for a Piperidine Derivative (Hypothetical Data)

| Parameter | Value |

|---|---|

| Bond Length (C-N) | 1.47 Å |

| Bond Length (C-O) | 1.43 Å |

| Bond Angle (C-N-C) | 112.0° |

| Bond Angle (C-O-H) | 109.5° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. Actual values for this compound would require a specific computational study.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity and stability of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity. researchgate.net For this compound, FMO analysis would reveal how the different functional groups influence the electron density distribution in these frontier orbitals, thereby governing its reactive behavior.

Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Note: The data in this table is for illustrative purposes only. The actual orbital energies for this compound would need to be determined through specific quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack. researchgate.net

Typically, red or yellow colors signify regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly found around hydrogen atoms. researchgate.net For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen of the piperidine ring, identifying them as key sites for interaction with electrophiles.

Topological Analysis of Electron Density

The topological analysis of the electron density provides a deeper, quantitative understanding of chemical bonding and molecular structure, going beyond simple orbital descriptions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density, ρ(r), to partition a molecule into individual atomic basins. This method allows for a rigorous definition of atoms and chemical bonds within a molecule. Key to this analysis are the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

Several properties of the electron density at these BCPs provide insight into the nature of the chemical bond. These include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

For this compound, AIM analysis would be used to characterize the covalent bonds (e.g., C-C, C-N, C-O, O-H) and to identify and quantify weaker non-covalent interactions, such as potential intramolecular hydrogen bonds.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are methods used to visualize regions in a molecule where electrons are localized. These regions correspond to chemical concepts such as atomic cores, covalent bonds, and lone pairs of electrons.

ELF analysis partitions the molecular space into basins of attractors, which represent these localized electronic domains. The population of these basins can be integrated to provide a quantitative measure of the number of electrons in a bond or a lone pair. This provides a clear picture of the Lewis structure of the molecule based on its calculated electron density.

Similarly, LOL provides a complementary view of electron localization. High values of LOL indicate regions with significant electron pairing, making it effective in distinguishing bonding and non-bonding regions. For this compound, both ELF and LOL analyses would provide a detailed and intuitive map of its electronic structure, clearly delineating the covalent bonds and the lone pairs on the nitrogen and oxygen atoms.

Conformational Analysis and Potential Energy Surface (PES) Scans

A comprehensive conformational analysis for This compound would be essential to identify its most stable three-dimensional structures. This analysis would involve systematically rotating the molecule's key dihedral angles—such as those associated with the benzyl group, the hydroxyethyl side chain, and the piperidine ring—to map out the potential energy surface.

The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. For substituted piperidines, the chair conformation is typically the most stable. The substituents—the benzyl group at the nitrogen, and the hydroxyl and hydroxyethyl groups at the C4 position—can be in either axial or equatorial positions. A detailed PES scan would elucidate the energy barriers between these different conformations and identify the global minimum energy structure.

Table 1: Hypothetical Torsional Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Range of Scan |

| C-C-N-C (benzyl) | Rotation of the benzyl group relative to the piperidine ring | 0° to 360° |

| C-C-O-H (hydroxyethyl) | Rotation around the C-O bond of the side chain | 0° to 360° |

| N-C4-C-O (hydroxyethyl) | Rotation of the entire hydroxyethyl group | 0° to 360° |

This table represents a theoretical framework for a potential conformational analysis and is not based on published experimental or computational data for the specified compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intramolecular interactions, such as hydrogen bonding and hyperconjugation. For This compound , an NBO analysis would provide quantitative insights into the electronic structure.

Key interactions that would be investigated include:

Intramolecular Hydrogen Bonding: The presence of two hydroxyl groups and a nitrogen atom creates the possibility for hydrogen bonds. For instance, a hydrogen bond could form between the hydrogen of the tertiary alcohol at C4 and the oxygen of the hydroxyethyl side chain, or with the nitrogen of the piperidine ring.

Table 2: Theoretical NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Stabilization Energy (E(2)) (kcal/mol) |

| n(N1) | σ(C-C) | Hyperconjugation | Data not available |

| n(O, C4-OH) | σ(C-C) | Hyperconjugation | Data not available |

| n(O, ethyl-OH) | σ(C-C) | Hyperconjugation | Data not available |

| n(O) | σ(O-H) | Intramolecular H-bond | Data not available |

This table illustrates the type of data that would be generated from an NBO analysis. The values are currently unavailable in the absence of specific computational studies on this molecule.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry methods, particularly Density Functional Theory (DFT), are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation.

¹H and ¹³C NMR Spectra: The chemical shifts of hydrogen and carbon atoms can be calculated by methods such as GIAO (Gauge-Independent Atomic Orbital). These predictions would help in assigning the peaks in experimentally obtained NMR spectra, especially for the complex piperidine and benzyl regions.

Infrared (IR) and Raman Spectra: The vibrational frequencies corresponding to different functional groups can be computed. For This compound , key vibrational modes would include the O-H stretching of the two alcohol groups, C-N stretching of the tertiary amine, and various C-H stretching and bending modes of the aromatic and aliphatic parts.

Table 3: Predicted Vibrational Frequencies of Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -OH (alcohol) | O-H Stretch | Data not available |

| C-N (tertiary amine) | C-N Stretch | Data not available |

| C=C (aromatic) | C=C Stretch | Data not available |

| C-H (aromatic) | C-H Stretch | Data not available |

| C-H (aliphatic) | C-H Stretch | Data not available |

This table is a template for predicted spectroscopic data. No published computational results are currently available for this compound.

Applications of 1 Benzyl 4 2 Hydroxyethyl Piperidin 4 Ol As a Synthetic Precursor in Chemical Research

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. kcl.ac.uk Consequently, substituted piperidones, such as N-benzylpiperidone derivatives, are considered universal building blocks for creating diverse and complex heterocyclic systems. researchgate.net These starting materials are instrumental in synthesizing key intermediates for new generations of pharmaceuticals. researchgate.net For instance, 1-benzylpiperidin-4-one is a common precursor for producing functionalized piperidines through reactions like the Strecker condensation to form anilino-nitriles, which are then converted into esters and amides. researchgate.net The reactivity of the N-benzylpiperidone core makes it a versatile platform for constructing intricate molecular architectures, including spirocyclic scaffolds. researchgate.net

The N-benzylpiperidine framework is fundamental to the synthesis of analogs of various biologically active compounds, including piperidine-based alkaloids. While direct synthesis from 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is not extensively detailed in the provided sources, the analogous compound 1-benzylpiperidin-4-one serves as a key starting material. For example, it is used to create complex intermediates for fentanyl analogs through multi-step synthetic pathways involving the formation of 4-anilino-4-carboxypiperidines, which are subsequently reduced and acylated. researchgate.netgoogle.com The synthesis of donepezil (B133215) analogs, another class of piperidine-containing compounds, also utilizes N-benzyl-4-piperidone derivatives, which are transformed into key aldehyde intermediates for further elaboration. kcl.ac.ukresearchgate.net The structural features of this compound make it a suitable precursor for similar synthetic strategies aimed at producing complex alkaloid analogs.

The N-benzylpiperidine scaffold is a common feature in the design of novel ligands for various biological targets. Researchers have synthesized series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives to explore their affinity for receptors like the histamine (B1213489) H3 receptor. nih.gov In these studies, the hydroxyl group at the 4-position is often used as a handle for introducing different side chains, leading to libraries of compounds with varying receptor affinities. nih.gov Similarly, derivatives are developed as high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. uniba.itnih.gov For example, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a potent sigma ligand with high selectivity. nih.gov The synthesis of these ligands often starts from a core piperidine structure, which is then elaborated through various chemical reactions to attach different pharmacophoric groups. uniba.itnih.gov The compound this compound, with its multiple functional groups, represents a highly adaptable building block for creating diverse libraries of novel ligands for chemical and biological screening.

Role in Asymmetric Synthesis and Catalysis

The use of chiral piperidine scaffolds is crucial in asymmetric synthesis. While the direct application of this compound in this context is not explicitly documented, related chiral N-substituted 4-piperidones are employed to create chirally enriched products. For instance, by using S-α-phenylethylamine instead of benzylamine (B48309) in aza-Michael cyclizations, separable diastereomeric 4-piperidone (B1582916) products with defined stereochemistry can be obtained. kcl.ac.uk These chiral building blocks are then used to synthesize specific stereoisomers of biologically active molecules, such as donepezil analogues. kcl.ac.uknih.gov This highlights the potential of developing chiral variants of this compound for use as precursors in stereoselective synthesis, allowing for the controlled preparation of enantiomerically pure target compounds.

Investigations of Molecular Interactions for Lead Compound Design (in vitro and theoretical studies, without clinical data)

Substituted N-benzylpiperidines are frequently investigated to understand their molecular interactions with biological targets, aiding in the design of new lead compounds. These studies combine computational predictions with in vitro experimental validation to elucidate structure-activity relationships (SAR).

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is widely applied to derivatives of N-benzylpiperidine to understand their binding modes and to design new molecules with improved affinity and selectivity. For instance, docking simulations were performed to study the interaction of a newly synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine with protein targets of SARS-CoV-2. nih.gov In another study, molecular modeling of 1,3-dimethylbenzimidazolinone derivatives containing a benzylpiperidine moiety helped to reveal their competitive binding manner to cholinesterases. nih.gov Similarly, computational studies, including molecular dynamics simulations, were used to decipher the binding mode of piperidine-based compounds to the sigma 1 receptor (S1R), identifying crucial amino acid residues involved in the interaction. nih.gov These theoretical studies provide valuable insights into the molecular basis of ligand recognition and guide the optimization of lead compounds.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

| Piperidine derivatives | HDM2 | -6.639 and -6.305 for top two compounds | Interactions with specific residues of the target protein. researchgate.net |

| Spiro-1-pyrazolines | PARP1 | -9.7 and -8.7 for two compounds | Binding to the PARP1 active site. mdpi.com |

| Benzylpiperidine derivatives | Sigma 1 Receptor (S1R) | Not specified | Identification of crucial interacting amino acid residues. nih.gov |

This table presents examples of predicted binding energies from computational docking studies of various piperidine derivatives.

In vitro assays are essential for validating the predictions from computational studies and for quantifying the biological activity of newly synthesized compounds. Derivatives of 1-benzyl-4-hydroxypiperidine have been evaluated for their affinity at various receptors. A series of 1-benzyl-4-(aminopropyloxy)- and 1-benzyl-4-(aminopentyloxy)piperidine derivatives showed moderate to pronounced in-vitro affinities for the recombinant human histamine H3 receptor. nih.gov Similarly, numerous studies have reported the binding affinities (Ki) of N-benzylpiperidine derivatives for sigma receptors (σ1 and σ2), which are involved in a range of biological functions. uniba.itnih.gov For example, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was found to have a high affinity for the σ1 receptor with a Ki value of 0.96 nM and a 96-fold selectivity over the σ2 receptor. nih.gov Furthermore, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have been assessed for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing potent inhibition in the submicromolar range. nih.gov These in vitro studies are critical for establishing the structure-activity relationship and identifying promising candidates for further development.

| Compound/Derivative | Target | Measurement | Result |

| 1-benzyl-4-(3-aminopropyloxy)piperidine derivative (9b2) | Human Histamine H3 Receptor | pKi | 7.09 nih.gov |

| 1-benzyl-4-(3-aminopropyloxy)piperidine derivative (9b1) | Human Histamine H3 Receptor | pKi | 6.78 nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) Receptor | Ki | 0.96 ± 0.05 nM nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 (σ2) Receptor | Ki | 91.8 ± 8.1 nM nih.gov |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | Acetylcholinesterase (AChE) | IC50 | 0.39 ± 0.11 µM nih.gov |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) | Butyrylcholinesterase (BChE) | IC50 | 0.16 ± 0.04 µM nih.gov |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) (Compound 7) | 5-alpha-reductase type 2 (human) | IC50 | 60 nM nih.gov |

This table summarizes in vitro binding affinity (Ki, pKi) and inhibitory concentration (IC50) data for various N-benzylpiperidine derivatives against different biological targets.

Advanced Analytical Method Development for Derivative Characterization and Quantification

The synthesis of novel compounds using this compound as a precursor necessitates the development of sophisticated analytical methodologies. These methods are crucial for confirming the identity of synthesized derivatives, quantifying their purity, and characterizing any related substances, such as isomers and process-related impurities. The structural complexity of piperidine derivatives, which often includes multiple chiral centers and functional groups, demands high-resolution analytical techniques to ensure the quality and reproducibility of chemical research. Advanced methods provide the sensitivity and selectivity required to analyze complex reaction mixtures and isolate products, forming the foundation of reliable synthetic chemistry.

Chromatographic Techniques for Separation of Isomers and Impurities

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation of individual components from a mixture. nih.gov In the context of derivatives from this compound, chromatographic techniques are vital for isolating the target molecule from unreacted starting materials, byproducts, and structurally similar impurities, including regioisomers and diastereomers that may form during synthesis. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques for the analysis of piperidine derivatives due to their versatility and high resolving power. hyphadiscovery.com The choice of stationary phase (column) and mobile phase is critical for achieving effective separation. Reversed-phase columns, such as C18 and C8, are frequently employed, often with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, modified with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve complex mixtures containing compounds with a wide range of polarities. nih.gov

Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable derivatives. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities for impurities. thermofisher.com For non-volatile compounds, derivatization may be required to increase their volatility for GC analysis. The selection of the appropriate GC column, typically a capillary column with a specific stationary phase, is crucial for separating closely related isomers. google.com

The challenges in chromatographic separation often lie in distinguishing between stereoisomers. Chiral chromatography, using columns with a chiral stationary phase (CSP), can be employed to separate enantiomers, which is critical in pharmaceutical research where different enantiomers may have distinct biological activities. The separation of diastereomers, which have different physical properties, is generally achievable on standard achiral columns, but requires careful method optimization. nih.gov Researchers have noted that piperidine derivatives in their free base form can sometimes exhibit poor peak shapes or appear as multiple peaks in HPLC; this can often be resolved by adjusting the mobile phase pH with buffers or acids to ensure consistent ionization of the analyte. researchgate.net

| Parameter | Method A: Isomer Separation | Method B: Impurity Profiling |

| Instrument | UHPLC with Diode Array Detector (DAD) | HPLC with UV Detector |

| Column | Chiral Stationary Phase (e.g., cellulose-based) | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 20-80% B over 15 minutes | 10-95% B over 30 minutes |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Column Temp. | 35 °C | 30 °C |

| Detection | 254 nm | 220 nm |

| Application | Separation of enantiomeric and diastereomeric derivatives. | Detection and quantification of process-related impurities. |

Spectrometric Approaches for Complex Mixture Analysis

While chromatography separates components, spectrometry is used to identify and elucidate their structures. When hyphenated with chromatographic systems, such as in Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS, these techniques provide comprehensive qualitative and quantitative analysis of complex mixtures. semanticscholar.orgalternative-therapies.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of derivatives and obtaining structural information through fragmentation patterns. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of polar, non-volatile molecules, which is characteristic of many piperidine derivatives. researchgate.net The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the synthesized compound. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation, which generates characteristic fragment ions. thermofisher.com The fragmentation pattern serves as a fingerprint for the molecule, helping to distinguish between isomers and elucidate the connectivity of atoms. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, further confirming its identity. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for unambiguous structure elucidation of organic molecules. hyphadiscovery.com Proton (¹H) NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. Carbon-13 (¹³C) NMR provides similar information for carbon atoms. For complex derivatives of this compound, advanced 2D NMR techniques are often essential. These include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and identifying the positions of substituents. hyphadiscovery.com

NMR is invaluable for differentiating between regioisomers, where substituents are attached at different positions on the piperidine ring or other parts of the molecule. It is also essential for determining stereochemistry, for instance, by using the Nuclear Overhauser Effect (NOE) to probe the spatial proximity of different protons within the molecule.

| Analytical Technique | Information Obtained | Application Example |

| LC-MS (ESI+) | Molecular weight confirmation and quantification. | Detection of a derivative with an expected m/z of 354.2 [M+H]⁺ in a reaction mixture. |

| GC-MS (EI) | Identification of volatile impurities and analysis of fragmentation patterns. | Identification of a low-molecular-weight byproduct by matching its fragmentation pattern with a spectral library. |

| HRMS | Exact mass and elemental composition. | Confirming the elemental formula of a novel derivative as C₂₀H₂₄N₂O₄ with high accuracy. |

| ¹H NMR | Chemical shifts, coupling constants, and integration of protons. | Assigning signals for the benzyl (B1604629) group protons and the protons on the piperidine ring. |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirming the presence of 20 distinct carbon signals in a purified derivative. |

| 2D NMR (COSY, HMBC) | Connectivity between atoms (¹H-¹H, ¹H-¹³C). | Establishing the precise attachment point of a new functional group to the piperidine scaffold. |

Future Research Directions and Unexplored Potential of 1 Benzyl 4 2 Hydroxyethyl Piperidin 4 Ol

Development of Green and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly benchmarked by its environmental footprint. For piperidine (B6355638) derivatives, this involves moving away from harsh reaction conditions and hazardous reagents. nih.gov Future research on 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol should prioritize the development of green and sustainable synthetic methodologies.

Current synthetic approaches often rely on multi-step processes that may involve toxic solvents, stoichiometric reagents, and significant energy consumption. A key future goal will be the design of more atom-economical and environmentally benign routes. This could involve the exploration of:

Catalytic Systems: Utilizing non-toxic catalysts to promote key bond-forming reactions, reducing the reliance on stoichiometric reagents. ajchem-a.com

Alternative Solvents: Investigating the use of water, supercritical fluids, or biodegradable solvents to replace traditional volatile organic compounds. Water-initiated processes, in particular, represent a significant avenue for green chemistry in heterocycle synthesis. ajchem-a.com

Flow Chemistry: Implementing continuous flow reactors can offer improved safety, efficiency, and scalability, while minimizing waste generation compared to batch processes.

The development of such methods will not only make the synthesis of this compound more cost-effective and safer but also align its production with the principles of sustainable chemistry.

| Green Chemistry Approach | Potential Benefit for Synthesis |

| Non-toxic Catalysis | Reduced waste and environmental impact. ajchem-a.com |

| Water-initiated Processes | Elimination of hazardous organic solvents. ajchem-a.com |

| Solvent-free Reactions | Minimized solvent waste and energy consumption. ajchem-a.com |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. |

| Multicomponent Reactions | Increased efficiency and reduced synthesis steps. nih.gov |

Exploration of Novel Reactivity and Functionalization Strategies

The molecular architecture of this compound offers multiple reactive sites, including the tertiary amine, the two hydroxyl groups, and the carbon skeleton of the piperidine ring. These sites are ripe for exploration using modern synthetic methodologies to generate novel analogs with diverse functionalities.

Future research should focus on advanced functionalization strategies, such as:

C-H Functionalization: Direct C-H activation and functionalization of the piperidine ring at positions C2, C3, or C4 could provide a direct route to novel derivatives that are otherwise difficult to access. nih.gov The choice of catalyst and directing group can control the site-selectivity of these reactions. nih.gov

Photoredox Catalysis: Light-mediated reactions, such as photoredox-catalyzed α-amino C–H arylation, offer mild conditions for forming new carbon-carbon bonds on the piperidine scaffold. nih.govacs.org

Dearomative Functionalization: Starting from pyridine (B92270) precursors, dearomative functionalization reactions can be employed to construct highly substituted and complex piperidine cores in a controlled manner. researchgate.net

Selective Derivatization of Hydroxyl Groups: Developing methods for the selective functionalization of the primary versus the tertiary hydroxyl group would enable the synthesis of a wide range of esters, ethers, and other derivatives with tailored properties.

These advanced synthetic tools will be instrumental in creating libraries of this compound analogs for further investigation.

| Functionalization Strategy | Target Site | Potential Outcome |

| C-H Functionalization | C2, C3, C4 positions of the piperidine ring | Introduction of new substituents for structure-activity relationship studies. nih.gov |

| Photoredox Catalysis | α-amino C-H bond | Arylation of the piperidine ring under mild conditions. nih.govacs.org |

| Selective Hydroxyl Derivatization | Primary and tertiary hydroxyl groups | Creation of esters, ethers, and other functional derivatives. |

Advanced Applications in Materials Science and Polymer Chemistry

While the primary focus for many piperidine derivatives lies in pharmacology, the diol functionality of this compound opens up intriguing possibilities in materials science and polymer chemistry. The presence of two hydroxyl groups makes it a potential candidate as a monomer, a cross-linking agent, or a modifier for existing polymers.

Unexplored avenues of research include:

Polymer Synthesis: The compound could serve as a diol monomer in the synthesis of polyesters, polyurethanes, or polycarbonates. The incorporation of the N-benzylpiperidine moiety into the polymer backbone could impart unique properties such as altered thermal stability, solubility, and basicity.

Bio-based Materials: The piperidine scaffold is found in many natural alkaloids, and its incorporation into materials could lead to novel biocompatible or biodegradable polymers. There is precedent for using piperidine-based structures in creating films with potential antimicrobial applications. researchgate.net

Functional Coatings and Resins: As a cross-linking agent, it could enhance the mechanical properties of epoxy resins or other thermosetting polymers. The tertiary amine group could also provide catalytic activity or act as a site for further chemical modification of the material's surface.

Systematic investigation into the polymerization behavior of this compound and the characterization of the resulting materials are necessary to evaluate its potential in these advanced applications.

High-Throughput Screening and Combinatorial Chemistry Approaches for New Analogs

To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new lead candidates. nih.gov

Future research efforts should be directed towards:

Library Synthesis: Employing parallel synthesis techniques to create focused libraries of analogs. nih.gov Variations could be introduced at several points:

Substitution on the aromatic ring of the benzyl (B1604629) group.

Modification of the N-substituent, replacing the benzyl group with other functionalities.

Derivatization of the hydroxyethyl (B10761427) side chain.

Development of Screening Assays: Designing and implementing robust HTS assays to evaluate the synthesized libraries for a wide range of biological activities. Given the prevalence of the piperidine motif in bioactive compounds, these assays could target various receptors, enzymes, or ion channels. dut.ac.zaresearchgate.net

Structure-Activity Relationship (SAR) Studies: Using the data from HTS to build comprehensive SAR models. These models will be crucial for understanding how specific structural modifications influence biological activity and for guiding the design of next-generation compounds with improved potency and selectivity.

The generation of diverse chemical libraries based on the this compound core, coupled with efficient screening, represents a powerful strategy for uncovering novel biological functions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. mdpi.com These computational tools can significantly accelerate the research and development cycle for new molecules like this compound.

Future applications of AI and ML in this context include:

Retrosynthesis Prediction: AI-driven platforms can analyze the structure of complex target analogs and propose viable synthetic routes, often identifying more efficient or novel pathways than those conceived through traditional analysis. engineering.org.cnnih.gov This can be particularly useful for planning the synthesis of highly functionalized derivatives.

De Novo Drug Design: ML models can be trained on large datasets of known bioactive molecules to generate novel chemical structures with a high probability of possessing desired therapeutic properties. These models could design new analogs of this compound tailored for specific biological targets.

Reaction Optimization: AI can predict reaction outcomes and suggest optimal conditions (e.g., catalyst, solvent, temperature), thereby reducing the number of experiments needed and accelerating the development of efficient and sustainable synthetic protocols. preprints.org

By leveraging the predictive power of AI, researchers can more effectively navigate the vast chemical space around the this compound scaffold, leading to the faster discovery and development of new compounds with valuable properties. preprints.org

| AI/ML Application | Specific Goal for this compound |

| Retrosynthesis Prediction | Identify efficient and sustainable synthetic routes for novel analogs. researchgate.net |

| De Novo Design | Generate new molecular structures with predicted biological activity. mdpi.com |

| Reaction Optimization | Predict optimal reaction conditions to improve yield and sustainability. preprints.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of piperidine derivatives followed by hydroxyethyl functionalization. For example, reacting 1-benzylpiperidin-4-ol with ethylene oxide or a protected hydroxyethyl precursor under basic conditions (e.g., NaH or KOH in THF) . Key parameters include:

- Temperature : Controlled exothermic reactions (0–25°C) to avoid side products.

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. What spectroscopic and chromatographic methods confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : - and -NMR to verify benzyl, piperidine ring, and hydroxyethyl group positions (e.g., δ 2.5–3.5 ppm for piperidine protons; δ 4.5 ppm for hydroxyethyl) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion peaks (e.g., [M+H] at m/z 236.18) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before transferring to licensed facilities .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : A 2 factorial design evaluates factors like temperature (25°C vs. 40°C), catalyst loading (0.5 vs. 1.0 equiv), and reaction time (6 vs. 12 hours). Response variables include yield and purity. Statistical tools (ANOVA, Pareto charts) identify significant interactions, reducing experimental runs by 50% while maximizing yield .

Q. What computational strategies predict reaction pathways for synthesizing piperidine derivatives?

- Methodological Answer :

- Quantum Chemistry : Density Functional Theory (DFT) calculates transition states and intermediates (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to model hydroxyethylation mechanisms .

- Machine Learning : Train models on existing piperidine reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts .

Q. How should researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition IC) across multiple labs using standardized protocols.

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify confounding variables (e.g., cell line variability, solvent effects) .

- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to calibrate activity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.